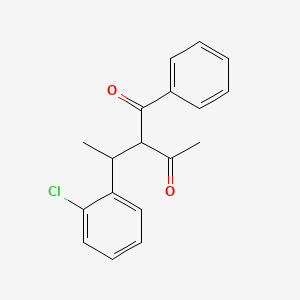
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione is an organic compound that belongs to the class of diketones These compounds are characterized by the presence of two ketone groups in their molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione typically involves multi-step organic reactions. One possible route could include:
Aldol Condensation: Combining benzaldehyde with acetone in the presence of a base to form a β-hydroxy ketone.
Halogenation: Introducing a chlorine atom to the aromatic ring using reagents like chlorine gas or N-chlorosuccinimide (NCS).
Friedel-Crafts Alkylation: Reacting the chlorinated product with a methyl group in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods might involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for pharmacological properties.
Industry: Used in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,3-butanedione: Lacks the chlorobenzyl group.
2-Chloro-1-phenyl-1,3-butanedione: Similar structure but different substitution pattern.
Uniqueness
1-Phenyl-2-(alpha-methyl-2-chlorobenzyl)-1,3-butanedione’s unique combination of functional groups may confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H17ClO2 |
|---|---|
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
2-[1-(2-chlorophenyl)ethyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H17ClO2/c1-12(15-10-6-7-11-16(15)19)17(13(2)20)18(21)14-8-4-3-5-9-14/h3-12,17H,1-2H3 |
Clave InChI |
HLALBKGYDFPSJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)C(C(=O)C)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


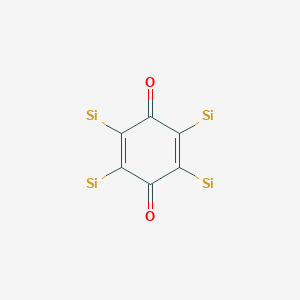

![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidine-2,5-dione](/img/structure/B12519283.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
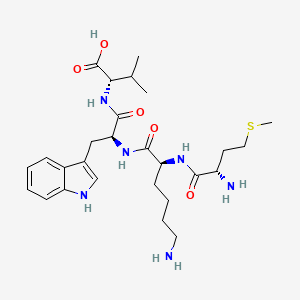

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
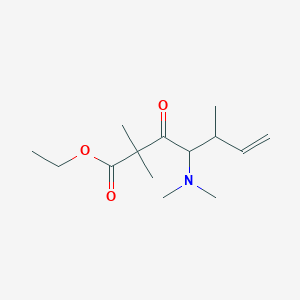
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)
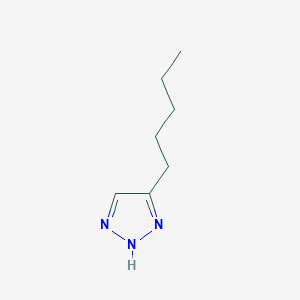
![Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-](/img/structure/B12519312.png)


